molecular formula C7H4F2O2 B044384 2,2-Difluoro-1,3-benzodioxole CAS No. 1583-59-1

2,2-Difluoro-1,3-benzodioxole

Cat. No.: B044384
CAS No.: 1583-59-1
M. Wt: 158.1 g/mol
InChI Key: DGCOGZQDAXUUBY-UHFFFAOYSA-N
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Description

2,2-Difluoro-1,3-benzodioxole is a chemical compound with the molecular formula C7H4F2O2. It is a difluoromethylated building block used in the synthesis of various benzodioxole-containing pharmaceutical active compounds. This compound is particularly notable for its stability, which is enhanced by the presence of fluorine atoms that mitigate against metabolism by humans and microbes .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1,3-benzodioxole undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include 4,5-dihydroxy-2,2-difluoro-1,3-benzodioxole and other hydroxylated derivatives .

Comparison with Similar Compounds

  • 2,2-Dichloro-1,3-benzodioxole
  • 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde
  • 5-Bromo-2,2-difluoro-1,3-benzodioxole

Uniqueness: this compound is unique due to its difluoromethylated structure, which imparts significant stability and resistance to metabolic degradation. This makes it a valuable intermediate in the synthesis of various pharmaceutical and industrial compounds .

Properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-7(9)10-5-3-1-2-4-6(5)11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCOGZQDAXUUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166398
Record name 2,2-Difluoro-1,3-benzodioxole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1583-59-1
Record name 2,2-Difluoro-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1583-59-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoro-1,3-benzodioxole
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Record name 2,2-Difluoro-1,3-benzodioxole
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Record name 2,2-difluoro-1,3-benzodioxole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,2-difluoro-1,3-benzodioxole unique in terms of its chemical reactivity?

A1: this compound exhibits exceptional acidity compared to simple arenes like anisole or even 1,3-benzodioxole. This is attributed to the presence of the difluoromethylene group, making it highly susceptible to deprotonation and subsequent reactions with electrophiles. Research has shown that it undergoes ortho-lithiation approximately 5000 times faster than 1,3-benzodioxole, highlighting the profound impact of fluorine substitution on its reactivity. []

Q2: How does the structure of this compound lend itself to the synthesis of diverse derivatives?

A2: The inherent reactivity of this compound, particularly its susceptibility to ortho-lithiation, makes it a versatile precursor for a wide array of derivatives. [] Researchers have successfully demonstrated its conversion into various derivatives by first performing a hydrogen/metal permutation at the most acidic site, followed by the introduction of diverse electrophiles. [] These modifications allow for the generation of libraries of functionalized compounds with potential applications in various fields.

Q3: What are the potential applications of this compound derivatives in organic synthesis?

A3: The unique reactivity of this compound has been exploited to synthesize valuable building blocks for more complex molecules. For instance, researchers have synthesized fluoroalkoxy arylboronic esters, a versatile class of compounds, through iridium-catalyzed aromatic C-H borylation of this compound derivatives. [] These esters serve as crucial intermediates in various cross-coupling reactions, enabling the construction of complex molecular architectures.

Q4: Can you elaborate on the use of this compound in the synthesis of chiral ligands for asymmetric catalysis?

A4: this compound serves as a key starting material in the multi-step synthesis of enantiomerically pure (R)- and (S)-5,5′-Bis(diphenylphosphino)-2,2,2′,2′-tetrafluoro-4,4′-bi-1,3-benzodioxole, commonly known as DIFLUORPHOS®. [] This chiral diphosphine ligand plays a crucial role in various transition metal-catalyzed asymmetric reactions, leading to the formation of enantiomerically enriched compounds.

Q5: What are the advantages of using DIFLUORPHOS® as a chiral ligand in asymmetric synthesis?

A5: DIFLUORPHOS® displays exceptional enantioselectivity in various catalytic asymmetric transformations. [] For example, it has been successfully employed in the asymmetric hydrogenation of 2-aryl-substituted quinolinium salts, demonstrating high enantiomeric excesses. [] The rigid biaryl framework and the electron-withdrawing nature of the fluorine atoms in DIFLUORPHOS® contribute to its remarkable catalytic performance.

Q6: How does the presence of the trifluoromethoxy group influence the reactivity of aromatic compounds?

A6: The trifluoromethoxy group exhibits a strong electron-withdrawing nature, significantly impacting the reactivity of aromatic compounds. [] Studies have demonstrated that the trifluoromethoxy group surpasses the methoxy and trifluoromethyl groups in its ability to facilitate hydrogen/metal exchange at the ortho position of aromatic rings. This effect is attributed to a combination of sigma- and pi-polarizing interactions exerted by the trifluoromethoxy group.

Q7: Is there evidence of microbial degradation of compounds containing the this compound moiety?

A7: Yes, research indicates that the bacterium Pseudomonas putida F1 can degrade this compound (DFBD). [] This degradation process involves the enzyme toluene dioxygenase, which initiates the oxidation of DFBD. This discovery challenges the conventional perception of polyfluorinated compounds as resistant to biodegradation and highlights the potential for microbial remediation of environmental contaminants containing the DFBD moiety.

Q8: How is 4-formyl-2,2-difluoro-1,3-benzodioxole utilized in pesticide synthesis?

A8: 4-formyl-2,2-difluoro-1,3-benzodioxole acts as a crucial intermediate in the synthesis of fludioxonil, a widely used fungicide. [] A novel synthetic approach utilizes a reaction between 4-formyl-2,2-difluoro-1,3-benzodioxole and bromoacetonitrile triphenyl phosphate, resulting in the formation of (E)-3-(2,2-difluoro-1,3-benzodioxolame-4-yl) acrylonitrile, a key precursor to fludioxonil. [] This method offers a more environmentally friendly and cost-effective alternative to traditional synthesis routes.

Q9: Can you describe the synthesis and application of 4-(this compound-4-yl)pyrrole-3-nitrile?

A9: 4-(this compound-4-yl)pyrrole-3-nitrile is another important building block accessible from this compound. This compound is prepared via a multi-step synthesis involving the reaction of catechol with dibromodifluoromethane, followed by further transformations to yield the desired product. [] This synthetic method offers high purity and yield, demonstrating its potential for industrial-scale production of fludioxonil. []

Q10: What is the significance of the crystal structure of 4-(this compound-4-yl)-1H-pyrrole-3-carbonitrile?

A10: The crystal structure of 4-(this compound-4-yl)-1H-pyrrole-3-carbonitrile reveals a planar this compound ring system slightly twisted relative to the pyrrole ring. [] This information provides valuable insights into the molecular geometry and packing arrangement of the compound, which can be crucial for understanding its physical and chemical properties.

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